![molecular formula C21H25N3O3S2 B2778617 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 312917-46-7](/img/structure/B2778617.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide
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Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentathiophene moiety and a benzamide group. Its molecular formula is C17H20N4O2S, with a molecular weight of 348.43 g/mol. The presence of the cyano group and sulfamoyl substituents suggests potential for diverse biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study highlighted that related thiophene derivatives demonstrated submicromolar growth inhibition (GI50) values in A549 lung cancer cells, suggesting a robust anticancer potential .
Table 1: Antiproliferative Activity Against Various Cancer Cell Lines
Compound | Cell Line | GI50 (μM) | Mechanism |
---|---|---|---|
Compound 17 | A549 | 2.01 | Induces G2/M arrest |
Compound 17 | OVACAR-4 | 2.27 | Apoptosis via caspase activation |
Compound 17 | CAKI-1 | 0.69 | Inhibition of tubulin polymerization |
Compound 17 | T47D | 0.362 | Induces apoptosis |
The mechanism of action for these compounds often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Specifically, the induction of early apoptosis and activation of caspases (3, 8, and 9) has been documented in treated cancer cells .
The anticancer activity is largely attributed to the ability of these compounds to interfere with tubulin polymerization. This disruption results in mitotic arrest and subsequent cell death. The detailed mechanistic studies have shown that these compounds can lead to significant changes in cell cycle progression and promote apoptotic pathways .
Case Studies
A notable case study involved the testing of this compound in various in vitro assays. The compound was evaluated against a panel of 60 human cancer cell lines representing different types of cancers. Results indicated that it exhibited potent growth inhibition across multiple lines, confirming its broad-spectrum anticancer efficacy .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-3-12-24(13-4-2)29(26,27)16-10-8-15(9-11-16)20(25)23-21-18(14-22)17-6-5-7-19(17)28-21/h8-11H,3-7,12-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAZXKCWFOAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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